molecular formula C25H19ClN4O4 B2356532 3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-16-2

3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2356532
CAS RN: 1207059-16-2
M. Wt: 474.9
InChI Key: UCWOCEUBSCRWRJ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring, which is a type of nitrogen-containing heterocyclic compound . Quinazolines are known to have a broad spectrum of pharmacological activities .

Scientific Research Applications

Antitumor Activity

3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione and its analogs exhibit significant antitumor activity. Studies on similar compounds, such as novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrate their potential in inhibiting the proliferation of tumor cells. These compounds have shown efficacy against a panel of 11 cell lines in vitro (Maftei et al., 2013). Additionally, quinazoline-2,4-dione derivatives with molecular diversity have been found to significantly inhibit the in vitro growth of 60 human tumor cell lines (Zhou et al., 2013).

Gly/NMDA and AMPA Receptor Antagonism

Certain 3-hydroxy-quinazoline-2,4-dione derivatives, structurally related to the compound , have been synthesized and evaluated for their binding activities with Gly/NMDA, AMPA, and KA receptors. These compounds have been recognized as useful scaffolds for obtaining selective Gly/NMDA and AMPA receptor antagonists (Colotta et al., 2004).

Hypotensive Agents

Derivatives of quinazoline-2,4-dione, such as 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione, have been synthesized and tested for their hypotensive activities. These compounds have shown significant activity in relaxing blood vessels and some are found to be more potent than known drugs like papaverine (Eguchi et al., 1991).

Antiviral Activity

Compounds like bis[2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl] disulfanes and 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones, which are structurally similar, have demonstrated significant antiviral activity against a range of DNA- and RNA-viruses, including vaccinia, herpes simplex virus type 1, and influenza A virus (Gütschow et al., 1995).

Herbicide Discovery

In the context of herbicide discovery, compounds like pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target for resistant weed control. These compounds displayed excellent potency and herbicidal activity against various weeds (He et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Quinazolines are known to have a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, anticancer, and neuroprotective effects .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O4/c1-2-33-19-5-3-4-16(12-19)22-28-23(34-29-22)17-8-11-20-21(13-17)27-25(32)30(24(20)31)14-15-6-9-18(26)10-7-15/h3-13H,2,14H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWOCEUBSCRWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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